molecular formula C10H7NO3 B3021099 3-(Hydroxyiminomethyl)chromen-4-one CAS No. 61424-75-7

3-(Hydroxyiminomethyl)chromen-4-one

Cat. No. B3021099
CAS RN: 61424-75-7
M. Wt: 189.17 g/mol
InChI Key: MMIBNGDNUPBZNT-UHFFFAOYSA-N
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Description

The compound 3-(Hydroxyiminomethyl)chromen-4-one is a derivative of chromen-4-one, which is a class of compounds known for their diverse biological activities and presence in various natural products. The chromen-4-one scaffold is a common motif in medicinal chemistry, often associated with antioxidant, anticancer, and anti-inflammatory properties.

Synthesis Analysis

The synthesis of chromen-4-one derivatives can be achieved through various methods. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones involves oxidative cyclization of 1-phenylhydrazono chromen-2-ones using copper acetate as a catalyst . Another method includes the microwave-assisted, methanesulfonic acid-catalyzed reaction of 4-hydroxycoumarin with aromatic aldehydes . Additionally, biogenic ZnO nanoparticles have been used to catalyze the synthesis of 3-(Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives . The use of ultrasound irradiation has also been reported for synthesizing 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-one derivatives . Furthermore, Bi(NO3)3·5H2O has been employed as an efficient catalyst for the one-pot synthesis of 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-ones .

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives has been extensively studied using X-ray diffraction. For example, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one was determined, revealing a monoclinic crystal system with significant p-p stacking interactions . Similarly, the structure of 3-(hydroxymethyl)chromone showed a slightly puckered fused-ring system with hydrogen bonding and aromatic π-π stacking contributing to a three-dimensional network .

Chemical Reactions Analysis

The chromen-4-one derivatives undergo various chemical reactions, including cyclization, Knoevenagel reactions, and Mannich type reactions. The Knoevenagel reaction was used to synthesize 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) , while a Mannich type reaction was employed for the synthesis of 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives have been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. The sensitivity of these compounds to solvent polarity and hydrogen bonding has been observed . Additionally, the acid dissociation constants for certain derivatives have been estimated using potentiometric and UV/vis titration experiments . Computational studies have also been conducted to investigate the structural features, vibrational frequencies, chemical shifts, and hyperpolarizability of these molecules .

Scientific Research Applications

Synthesis and Structural Characterization

  • 3-(Hydroxyiminomethyl)chromen-4-one and its derivatives have been synthesized and structurally characterized, demonstrating their potential in the field of organic chemistry. For instance, the synthesis of dihydroxycoumarin Schiff base, a related compound, has been achieved, and its crystal structure determined, highlighting the significance of such compounds in structural chemistry (Rohlíček, Ketata, Ayed, & Hassen, 2013).

Chemical Properties and Interactions

  • The chemical properties and interactions of 3-(Hydroxyiminomethyl)chromen-4-one derivatives have been a subject of study, with research focusing on the crystal structure and hydrogen bonding properties of these compounds (Ishikawa, 2015).

Green Synthesis Approaches

  • There has been a growing interest in developing green, catalyst-free, and solvent-free methods for synthesizing chromen-4-one derivatives. These methods emphasize environmental sustainability and efficiency in chemical synthesis (Kumar, Kaur, Gupta, & Sharma, 2015).

Biological Activity Studies

  • The biological activities of 3-(Hydroxyiminomethyl)chromen-4-one derivatives have been explored, particularly in relation to their antimicrobial properties. Studies have shown that these compounds can exhibit significant microbial inhibition activity, which is of interest in the development of new antimicrobial agents (Kavitha & Reddy, 2016).

Novel Applications in Chemistry

  • Novel synthesis techniques using 3-(Hydroxyiminomethyl)chromen-4-one derivatives have been developed, showcasing their utility in creating heterocyclic compounds with potential applications in various fields of chemistry (Anjan Kumar et al., 2022).

Development of Heterocyclic Frameworks

  • Research has also focused on the development of heterocyclic frameworks using 3-(Hydroxyiminomethyl)chromen-4-one, highlighting its role in the synthesis of complex chemical structures (Singh, Nandi, & Samai, 2012).

Mechanism of Action

While specific mechanisms of action for 3-(Hydroxyiminomethyl)chromen-4-one are not detailed in the search results, chroman-4-one derivatives have been found to exhibit a broad variety of remarkable biological and pharmaceutical activities .

Future Directions

The chroman-4-one framework, including 3-(Hydroxyiminomethyl)chromen-4-one, has been the focus of several studies due to its broad variety of remarkable biological and pharmaceutical activities . Future research may continue to explore its potential applications in medicinal chemistry .

properties

IUPAC Name

3-(hydroxyiminomethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-7(5-11-13)6-14-9-4-2-1-3-8(9)10/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIBNGDNUPBZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342064
Record name AC1LB8JG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61424-75-7
Record name AC1LB8JG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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